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Compound of Interest

Compound Name: Carbonyl sulfide

Cat. No.: B1216135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of gaseous carbonyl sulfide (COS). Carbonyl sulfide is a linear molecule that is intermediate
between carbon dioxide and carbon disulfide.[1] It serves as a significant sulfur-containing
impurity in various fuel gases and is utilized as an intermediate in the production of
thiocarbamate herbicides.[1][2] This document summarizes key quantitative data, details the
experimental and computational protocols for their determination, and visualizes a critical
chemical reaction involving COS.

Core Thermodynamic Data

The thermodynamic properties of gaseous carbonyl sulfide are essential for understanding its
behavior in chemical reactions and industrial processes. The following tables summarize the
key data at standard conditions (298.15 K and 1 bar).

Standard Molar Thermodynamic Properties

This table presents the standard enthalpy of formation, standard molar entropy, and standard
Gibbs free energy of formation for gaseous COS.
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Thermodynamic

Symbol Value Units
Property
Standard Enthalpy of

_ AfH° -141.8[1] kJ/mol

Formation
Standard Molar

S° 231.57[3] J/(mol-K)
Entropy
Standard Gibbs Free

AfG® -165.4 kJ/mol

Energy of Formation

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula AG® =
AH° - TAS®, with values for AH° and S° from the table.

Molar Heat Capacity

The molar heat capacity at constant pressure (Cp) is a critical parameter for thermodynamic
calculations.

Thermodynamic .
Symbol Value Units
Property

Molar Heat Capacity

C 41.5[1 J/(mol-K
(at 298.15 K) P ] (mol-K)

Temperature-Dependent Heat Capacity (Shomate
Equation)

The heat capacity of gaseous COS varies with temperature. The Shomate equation provides
an empirical fit for Cp as a function of temperature (T in Kelvin).

Cp° =A+ Bt + Ct2 + D*t3 + E/t?[3]
where t = T / 1000.

The coefficients for this equation are provided in the table below for two distinct temperature
ranges.
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Temperatur

B Cc D E
e Range (K)
298 - 1200 34.53892 43.05378 -26.61773 6.338844 -0.327515
1200 - 6000 60.32240 1.738332 -0.209982 0.014110 -5.128873

Data sourced from the NIST WebBook.[3]

Methodologies for Determination of Thermodynamic
Properties

The determination of the thermodynamic properties of gaseous carbonyl sulfide relies on a
combination of experimental techniques and computational models. Due to the toxic and
corrosive nature of COS, computational methods have become increasingly important.[4][5][6]

Experimental Protocols

Spectroscopic Methods: A primary experimental route to obtaining thermodynamic data for
gases is through the analysis of their molecular spectra.

¢ Infrared and Raman Spectroscopy: These techniques are used to probe the vibrational and

rotational energy levels of the COS molecule.

o Data Analysis: The frequencies of the spectral lines are used to determine the molecular
constants, such as vibrational frequencies and rotational constants.

 Statistical Mechanics Calculation: These molecular constants are then used as inputs for
statistical mechanics calculations to determine macroscopic thermodynamic properties like
entropy, heat capacity, and Gibbs free energy. The data found in the NIST-JANAF
Thermochemical Tables are often derived from a multitude of theoretical or experimental

spectroscopic constants.[4][5]

Calorimetry: While less common for direct determination of gaseous properties of toxic
substances, calorimetric methods establish the foundational enthalpy of formation values.
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e Bomb Calorimetry: Used to measure the heat of combustion of sulfur and carbon-containing
compounds.

e Hess's Law Application: The experimental heat of combustion is used in conjunction with the
known enthalpies of formation of the combustion products (e.g., COz and SO3) to calculate
the enthalpy of formation of the initial compound (COS) via Hess's Law.

Computational Protocols

Computational chemistry offers a powerful alternative for determining thermodynamic
properties, especially when experimental measurements are challenging.

Ab Initio Quantum Mechanics: These "first-principles” methods solve the electronic Schrédinger
equation to determine the energy of the molecule.

e Model Chemistry Selection: Composite methods such as CBS-QB3, CBS-APNO, G3, and
G4 are often employed to achieve high accuracy.[7]

e Energy Calculation: The total electronic energy of the COS molecule and its constituent
elements in their standard states are calculated.

o Enthalpy of Formation Calculation: The enthalpy of formation is derived from the difference
between the total energy of the molecule and the total energies of its constituent elements.

[8]

e Frequency Calculation: The vibrational frequencies of the molecule are also calculated,
which are then used to determine other thermodynamic properties like entropy and heat
capacity through statistical mechanics formalisms.[7]

Analytical Representations: Recent approaches have focused on developing efficient analytical
models to predict thermodynamic properties.

e Molecular Constant Input: These models require only a small number of molecular constants
as inputs, such as bond lengths and vibrational frequencies.[4][5]

» Entropy and Gibbs Energy Calculation: Analytical representations are then used to directly
calculate the molar entropy and Gibbs free energy over a wide range of temperatures.[4][5]
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[6] These models have shown excellent agreement with data from the NIST database, with

average relative deviations often less than 0.2%.[4][5][6]

Key Chemical Pathway: Hydrolysis of Carbonyl
Sulfide

Carbonyl sulfide undergoes hydrolysis to form carbon dioxide and hydrogen sulfide. This
reaction is significant in both industrial and biological contexts.[1][9][10] In industrial settings, it
Is a key reaction for the removal of COS from gas streams, often facilitated by catalysts.[9][11]
[12] In biological systems, this conversion is catalyzed by carbonic anhydrase enzymes.[1]

Carbonyl Sulfide (COS) Water (H20)

Carbon Dioxide (CO2) Hydrogen Sulfide (H2S)

Click to download full resolution via product page

Caption: Hydrolysis of Carbonyl Sulfide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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